7-Ethoxy-4-methylcoumarin

Fluorescence Spectroscopy Micellar Solubilization Photophysics

Choose 7-Ethoxy-4-methylcoumarin (7-EMC) for your CYP activity assays. Unlike generic 7-ethoxycoumarin or 4-methylumbelliferone, its 4-methyl substitution provides superior lipophilicity, ion-tolerance (Br⁻, Cs⁺), and a higher fluorescence quantum yield for robust, high-sensitivity detection (360/449 nm). Supported by a long-term stability profile (3 years at -20°C) and a pre-validated HPLC method (GB/T 35798-2018, LOD 5 mg/kg), this substrate ensures assay reproducibility and regulatory compliance. Ideal for longitudinal drug metabolism and toxicology studies requiring isoform-specific kinetic precision.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 87-05-8
Cat. No. B191235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxy-4-methylcoumarin
CAS87-05-8
Synonyms4-methyl-7-ethoxycoumarin
7-ethoxy-4-methyl-2H-1-benzopyran-2-one
7-Ethoxy-4-methylcoumarin
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3
InChIKeyNKRISXMDKXBVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxy-4-methylcoumarin (CAS 87-05-8): A Key Fluorescent Substrate for Cytochrome P450 Enzyme Activity Monitoring


7-Ethoxy-4-methylcoumarin (7-EMC) is a synthetic coumarin derivative that serves as a fluorogenic substrate probe for specific mammalian cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2B4, and CYP2B6 [1]. It is characterized by an ethoxy group at the 7-position and a methyl group at the 4-position of the coumarin core, a substitution pattern that directly influences its spectroscopic properties, lipophilicity, and metabolic stability, thereby enabling its specific application in enzyme kinetics and drug metabolism research .

Why 7-Ethoxy-4-methylcoumarin Cannot Be Readily Substituted by Other Coumarin-Based Probes


The simple substitution of 7-Ethoxy-4-methylcoumarin with other coumarin derivatives such as 7-ethoxycoumarin (7EC), 4-methylumbelliferone (4-MU), or other 7-alkoxycoumarins is scientifically unsound due to significant differences in their physicochemical and biological properties. These differences manifest as quantifiable variations in fluorescence quantum yield, CYP isoform specificity, detection sensitivity in standardized analytical methods, and solubility [1][2]. Such variability can directly compromise the validity of experimental results, leading to inaccurate enzyme activity assessments, inconsistent metabolic profiling, or failed assay development [3].

Quantitative Differentiation of 7-Ethoxy-4-methylcoumarin vs. Key Analogs: A Procurement-Focused Evidence Guide


Enhanced Fluorescence Quantum Yield in Micellar Environments

In an aqueous micellar environment of sodium dodecyl sulfate (SDS), 7-Ethoxy-4-methylcoumarin (7E4MC) exhibits a significantly higher fluorescence quantum yield compared to its closely related analog, 7-ethoxycoumarin (7EC) [1]. This property is critical for achieving higher signal-to-noise ratios in fluorescence-based assays.

Fluorescence Spectroscopy Micellar Solubilization Photophysics

Differential Sensitivity to Fluorescence Quenching by Halide Ions

The fluorescence of 7-Ethoxy-4-methylcoumarin (7E4MC) is quenched by inorganic salts such as NaCl, NaBr, and CsCl in a manner that is quantitatively distinct from 7-ethoxycoumarin (7EC), providing a means to differentiate between the two compounds based on their photophysical response to specific ionic environments [1].

Fluorescence Quenching Analytical Chemistry Environmental Sensing

Validated HPLC Detection Limit in a National Standard Analytical Method

Under the Chinese national standard method GB/T 35798-2018, which governs the HPLC determination of coumarin derivatives in cosmetics, 7-Ethoxy-4-methylcoumarin has a specified detection limit of 5 mg/kg and a quantitation limit of 10 mg/kg [1]. This places it in a distinct analytical tier compared to other coumarins.

Analytical Method Validation Cosmetics Analysis Quality Control

Enhanced Lipophilicity and Metabolic Stability via 4-Methyl Substitution

The 4-methyl substitution on the coumarin core enhances the lipophilicity and metabolic stability of 7-Ethoxy-4-methylcoumarin compared to unsubstituted or 7-substituted coumarins . This is a class-level inference based on the structural modifications, as quantitative data from direct comparative stability assays is not readily available.

Metabolic Stability Lipophilicity Cytochrome P450 Substrate

Stability Profile and Storage Conditions from Reputable Vendor Datasheets

Vendor datasheets indicate that 7-Ethoxy-4-methylcoumarin powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C . This provides a clear, documented shelf-life for procurement planning. This data is supporting evidence as it does not directly compare stability to a specific analog but is crucial for inventory management.

Stability Storage Long-Term Use

Characteristic Excitation and Emission Maxima in Different Solvents

7-Ethoxy-4-methylcoumarin demonstrates well-defined excitation/emission maxima of 318/377 nm in methanol and 360/449 nm in a dealkylase assay environment . These specific wavelengths are essential for setting up fluorescence detection systems and differentiate it from other coumarin probes which may have overlapping but distinct spectral properties.

Fluorescence Spectroscopy Assay Development

Recommended Research and Industrial Applications for 7-Ethoxy-4-methylcoumarin


Quantitative Monitoring of CYP1A1, CYP2B4, and CYP2B6 Enzyme Activity in Microsomal Assays

7-Ethoxy-4-methylcoumarin is specifically validated as a fluorogenic substrate for monitoring the functional activity of cytochrome P450 enzymes CYP1A1, CYP2B4, and CYP2B6 . Its use is supported by established excitation/emission maxima (360/449 nm in dealkylase assay conditions) and its higher fluorescence quantum yield in certain environments compared to 7-ethoxycoumarin, which enhances assay sensitivity . This makes it the preferred choice for researchers studying drug metabolism, toxicology, and enzyme induction/inhibition mechanisms where accurate kinetic measurements of these specific isoforms are critical.

Development of Fluorescence-Based Assays in Complex Biological Matrices

The differential sensitivity of 7-Ethoxy-4-methylcoumarin to fluorescence quenching by specific ions like Br⁻ and Cs⁺, as compared to 7-ethoxycoumarin, makes it a more robust probe for assays run in complex ionic environments . Furthermore, its enhanced lipophilicity from the 4-methyl substitution can improve cell permeability in cellular assays . These properties support its use in developing high-content screening assays and in situ enzyme activity monitoring where maintaining a strong, specific signal against background noise is paramount.

Quality Control and Regulatory Compliance Analysis in Cosmetic and Consumer Products

For analytical chemists and quality control managers in the cosmetic and personal care industry, the existence of a validated national standard method (GB/T 35798-2018) that includes a specific HPLC detection limit of 5 mg/kg for 7-Ethoxy-4-methylcoumarin provides a clear, compliant path for its quantification . This pre-validated method significantly reduces the burden of method development and validation for ensuring product safety and regulatory adherence, offering a clear advantage over other coumarin derivatives that may lack such standardized methodology.

Long-Term Pharmacokinetic and Toxicology Studies

The documented long-term stability of 7-Ethoxy-4-methylcoumarin powder (up to 3 years at -20°C) supports its use in longitudinal studies where consistent reagent performance over extended periods is essential . This stability profile, combined with its specific action as a CYP substrate probe, ensures that researchers can conduct multi-year drug metabolism studies without concerns about reagent degradation introducing variability into their data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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